molecular formula C22H34N4 B5968758 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine

Cat. No.: B5968758
M. Wt: 354.5 g/mol
InChI Key: WTULLOBFZWSYCY-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine, commonly known as DIBP, is a chemical compound that belongs to the family of piperidine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

DIBP exerts its pharmacological effects by binding to the dopamine D3 receptor and blocking its activation by dopamine. This results in a decrease in the release of dopamine in the brain, which is responsible for the rewarding effects of drugs of abuse. DIBP has a high affinity and selectivity for the dopamine D3 receptor, making it an ideal tool for studying the function of this receptor in the brain.
Biochemical and Physiological Effects:
DIBP has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that DIBP can reduce the reinforcing effects of drugs of abuse, including cocaine and nicotine. DIBP has also been shown to reduce the expression of drug-seeking behavior in animal models of addiction. Additionally, DIBP has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of DIBP is its high affinity and selectivity for the dopamine D3 receptor. This makes it an ideal tool for studying the function of this receptor in the brain. Additionally, DIBP is relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of DIBP is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of DIBP in scientific research. One area of interest is the potential therapeutic applications of DIBP for addiction and other neuropsychiatric disorders. Additionally, further studies are needed to better understand the mechanism of action of DIBP and its potential for off-target effects. Finally, the development of new compounds based on the structure of DIBP may lead to the discovery of novel therapeutic agents for the treatment of neuropsychiatric disorders.

Synthesis Methods

The synthesis of DIBP involves a multi-step process that includes the reaction of 4-isobutylbenzyl chloride with N-(1,5-dimethyl-1H-pyrazol-4-yl)methylamine, followed by the reaction of the resulting intermediate with piperidine. The final product is obtained after purification by column chromatography. The synthesis of DIBP is relatively straightforward, and the yield can be improved by optimizing the reaction conditions.

Scientific Research Applications

DIBP has been extensively studied for its potential applications in scientific research. One of the most significant applications of DIBP is in the field of neuroscience. DIBP is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. DIBP can be used to study the role of the dopamine D3 receptor in these processes, and its potential as a therapeutic target for addiction and other neuropsychiatric disorders.

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4/c1-17(2)12-19-7-9-20(10-8-19)15-26-11-5-6-22(16-26)23-13-21-14-24-25(4)18(21)3/h7-10,14,17,22-23H,5-6,11-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTULLOBFZWSYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC2CCCN(C2)CC3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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